molecular formula C12H14N2O2 B13325811 2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid CAS No. 153-95-7

2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid

Cat. No.: B13325811
CAS No.: 153-95-7
M. Wt: 218.25 g/mol
InChI Key: DCANZKNKGZKOKH-UHFFFAOYSA-N
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Description

2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid is a compound that features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid, often involves the reaction of indole with various reagents. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction provides the desired indole derivative in good yield.

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while reduction can yield indoline derivatives .

Scientific Research Applications

2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and microbial infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound can also influence cellular signaling pathways, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid is unique due to its specific structure, which combines an indole ring with an aminopropanoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(aminomethyl)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5-6,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCANZKNKGZKOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267903
Record name α-(Aminomethyl)-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153-95-7
Record name α-(Aminomethyl)-1H-indole-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Aminomethyl)-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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